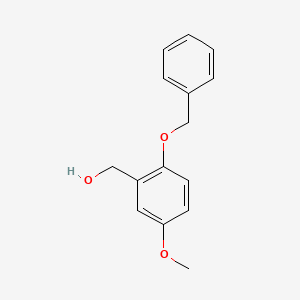

(2-Benzyloxy-5-methoxy-phenyl)-methanol

Description

Significance of Aryl-Substituted Benzylic Alcohols in Organic Synthesis and Chemical Research

Aryl-substituted benzylic alcohols are highly valued building blocks in organic synthesis. Their hydroxyl group can be readily transformed into a variety of other functional groups, and the benzylic position is susceptible to a range of carbon-carbon bond-forming reactions. This versatility makes them crucial precursors for the synthesis of pharmaceuticals, natural products, and advanced materials. The presence of substituents on the aromatic ring further allows for fine-tuning of the molecule's electronic and steric properties, enabling chemists to achieve specific synthetic goals.

Importance of Benzyloxy and Methoxy (B1213986) Functional Groups in Modulating Aromatic System Reactivity

The benzyloxy and methoxy functional groups play pivotal roles in modulating the reactivity of the aromatic system in (2-Benzyloxy-5-methoxy-phenyl)-methanol. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring and making it more susceptible to electrophilic aromatic substitution. dnu.dp.ua The benzyloxy group (-OCH₂Ph), while also electron-donating, is frequently employed as a protecting group for phenolic hydroxyls due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled circumstances, often through catalytic hydrogenation. google.com The interplay of these two groups influences the regioselectivity and rate of reactions involving the aromatic ring.

Overview of Research Endeavors Related to this compound and Structurally Analogous Compounds

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in intermediates for the synthesis of complex pharmaceutical compounds. For instance, structurally similar molecules, such as methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, are cited as key intermediates in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist. google.com This suggests that this compound could plausibly serve as a precursor or intermediate in the synthesis of analogous biologically active molecules. Research on related compounds often involves the strategic introduction and removal of the benzyloxy protecting group and modifications of the benzylic alcohol moiety.

Scope and Objectives of a Comprehensive Academic Investigation into this compound

A comprehensive academic investigation into this compound would aim to fully characterize the compound and explore its synthetic utility. Key objectives would include:

Development and optimization of a high-yielding synthesis of this compound.

Thorough spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete set of reference data.

Investigation of its reactivity , particularly focusing on reactions at the benzylic alcohol and transformations involving the aromatic ring, guided by the electronic effects of the benzyloxy and methoxy groups.

Exploration of its potential as an intermediate in the synthesis of novel, biologically active compounds or functional materials, drawing inspiration from the roles of structurally related molecules.

Chemical Compound Data

| Compound Name |

| This compound |

| 2-hydroxy-5-methoxybenzyl alcohol |

| 2-hydroxy-5-methoxybenzaldehyde |

| Benzyl (B1604629) chloride |

| Sodium borohydride |

| Salmeterol |

| methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 214072-73-8 | google.com |

| Molecular Formula | C₁₅H₁₆O₃ | google.com |

| Molecular Weight | 244.29 g/mol | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAWFGBQSKCBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 5 Methoxy Phenyl Methanol

Oxidation Reactions of the Benzylic Alcohol Functionality

The oxidation of the primary alcohol in (2-Benzyloxy-5-methoxy-phenyl)-methanol is a key transformation, allowing for its conversion into valuable aldehyde and carboxylic acid derivatives. The selectivity of these oxidations is highly dependent on the choice of catalyst and reaction conditions.

The selective oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental reaction in organic synthesis, aimed at preventing over-oxidation to the carboxylic acid. orientjchem.org A variety of catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

For substrates like this compound, heterogeneous catalysts are often employed. Systems using supported bimetallic nanoparticles, such as gold-palladium (Au-Pd) on activated carbon, have demonstrated efficacy in the base-free aerobic oxidation of substituted benzyl (B1604629) alcohols. unimi.itresearchgate.net Similarly, cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have shown excellent performance, achieving high conversion and selectivity for the aldehyde product. rsc.org The mechanism on these catalysts often involves moderate activation of oxygen and accelerated desorption of the aldehyde product to prevent further oxidation. rsc.org

Photocatalytic methods offer a green alternative, utilizing visible light and a photocatalyst like Eosin Y with molecular oxygen as the oxidant. organic-chemistry.org These reactions proceed under mild conditions and show good tolerance for various functional groups. organic-chemistry.org The choice of solvent can also control product selectivity in certain photocatalytic systems. researchgate.net

Below is a table summarizing various catalytic systems applicable to the selective oxidation of substituted benzyl alcohols.

| Catalyst System | Oxidant | Key Features | Relevant Findings |

| Fe(NO₃)₃ / TEMPO | O₂ / Air | Cost-effective, efficient for substituted benzyl alcohols. | Electron-donating groups (like -OCH₃) enhance reaction yields. frontiersin.org |

| Co₁/NC | O₂ | High selectivity to aldehyde, prevents over-oxidation. | CoN₄ sites moderately activate oxygen and speed up aldehyde desorption. rsc.org |

| Au-Pd/Activated Carbon | O₂ | Effective under base-free conditions. | Synergistic effect between Au and Pd is crucial for activity. unimi.itresearchgate.net |

| Eosin Y / Visible Light | O₂ | Metal-free, mild conditions, green chemistry approach. | Exhibits good functional-group tolerance and chemoselectivity. organic-chemistry.org |

| Pd-Zn/TiO₂ | O₂ | Selectivity is enhanced by the presence of Zinc. | Computational studies show benzaldehyde (B42025) is stabilized on Zn sites, preventing further reaction. nih.gov |

While selective oxidation to the aldehyde is often the primary goal, the complete oxidation to the corresponding carboxylic acid, 2-benzyloxy-5-methoxybenzoic acid, is also a significant transformation. This can occur as an over-oxidation product from the aldehyde, especially under more vigorous oxidizing conditions or with less selective catalysts. nih.gov Generally, the reaction proceeds via the initial formation of the aldehyde, which is then further oxidized. nih.gov

Ruthenium-based catalysts have been shown to be effective in the oxidation of benzylic halides to carboxylic acids using water as the oxidant, suggesting their potential applicability for the oxidation of the corresponding alcohol under similar conditions. acs.org The process often involves the in-situ formation of an aldehyde intermediate which is rapidly converted to the carboxylic acid.

The mechanism of benzyl alcohol oxidation can proceed through several pathways, depending on the oxidant and catalyst.

Non-Radical Pathways: Many metal-catalyzed oxidations, such as those using dichromate, are believed to proceed via the formation of an intermediate ester (e.g., a chromate (B82759) ester). orientjchem.org This is followed by the disproportionation of the ester in a slow, rate-determining step, often involving a cyclic transition state to yield the aldehyde. orientjchem.org The absence of polymerization when acrylonitrile (B1666552) is added indicates that free radicals are not involved in this specific pathway. orientjchem.org

Radical Pathways: In contrast, some oxidation reactions, particularly photochemical ones or those involving specific initiators, proceed via radical intermediates. organic-chemistry.orgyoutube.com For example, photocatalysis with Eosin Y is suggested to involve a hydrogen atom transfer (HAT) process, generating a benzyl radical which then reacts with oxygen. organic-chemistry.org The stability of the benzylic radical is a key factor in these reactions, facilitated by the delocalization of the unpaired electron into the aromatic ring. youtube.com The rate-determining step in many gold-catalyzed aerobic oxidations is believed to be hydride abstraction, which generates a partial positive charge at the benzylic position. researchgate.net

Density functional theory (DFT) studies on Au and Au-Pd clusters suggest a mechanism involving the deprotonation of the alcohol's O-H bond, followed by the dissociation of the C-H bond at the benzylic position to produce the aldehyde. mdpi.com

The electronic nature of the substituents on the aromatic ring plays a critical role in the kinetics and selectivity of the oxidation of benzylic alcohols.

The 5-methoxy group on the phenyl ring of this compound is an electron-donating group (EDG) due to its mesomeric (+M) effect. Numerous studies have shown that electron-donating groups accelerate the rate of oxidation. orientjchem.orgorganic-chemistry.orgfrontiersin.orgresearchgate.net This is because they can stabilize the positive charge that develops on the benzylic carbon in the transition state of the rate-determining step, such as during hydride abstraction. researchgate.net For instance, the oxidation rate for para-substituted benzyl alcohols often follows the order: p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org

The 2-benzyloxy group is also generally considered to be electron-donating. The cumulative effect of these two EDGs would be expected to significantly increase the electron density of the aromatic ring and enhance the rate of oxidation compared to unsubstituted benzyl alcohol. The methoxy (B1213986) group, particularly when in the ortho or para position, can also increase the selectivity towards the corresponding aldehyde. researchgate.net The electronic enrichment of the alcoholic group by the methoxy substituent enhances its activity. unimi.it

Derivatization and Functionalization of the Benzylic Hydroxyl Group

The benzylic hydroxyl group of this compound is a versatile functional handle for further molecular elaboration through derivatization reactions.

The hydroxyl group can readily undergo etherification and esterification reactions under appropriate conditions.

Etherification: This involves the conversion of the alcohol into an ether. Standard methods, such as the Williamson ether synthesis, can be applied. This would involve deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or unsymmetrical ethers. The chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol solvent. organic-chemistry.org A patent describes the etherification of a similar protected p-hydroxyphenylethanol using dimethyl sulfate (B86663) and sodium hydroxide. google.com

Esterification: The formation of an ester from the benzylic alcohol can be accomplished through classic Fischer esterification with a carboxylic acid under acidic catalysis. More commonly, for higher yields and milder conditions, the alcohol is reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. A copper-catalyzed benzylic C-H esterification has also been reported, which proceeds via a radical-relay mechanism. organic-chemistry.org

The table below summarizes common conditions for these derivatization reactions.

| Reaction Type | Reagents | General Conditions | Product Type |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | Alkyl Ether |

| Dimethyl Sulfate, Base (e.g., NaOH) | Cooling, followed by heating to destroy excess reagent. google.com | Methyl Ether | |

| TCT, Methanol (B129727)/Ethanol | Room temperature | Methyl/Ethyl Ether organic-chemistry.org | |

| Esterification | Carboxylic Acid, Acid Catalyst | Reflux | Ester |

| Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Anhydrous solvent, often at 0 °C to room temperature | Ester |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom bearing the hydroxyl group in this compound is a benzylic position. youtube.com This position is particularly susceptible to nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize carbocationic intermediates or transition states that develop during the reaction. youtube.com

Reactions typically proceed via an Sₙ1 or Sₙ2 mechanism. For an Sₙ2 reaction, which involves a backside attack by a nucleophile in a single, concerted step, the primary nature of the alcohol is favorable as it minimizes steric hindrance. youtube.com However, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct substitution is inefficient. To facilitate the reaction, the alcohol must first be converted into a derivative with a better leaving group, such as a tosylate, mesylate, or a halide (e.g., benzyl bromide). For instance, after converting the alcohol to a benzyl bromide, it can readily react with various nucleophiles like amines or hydroxides. youtube.comresearchgate.net

In the case of an Sₙ1 mechanism, the reaction proceeds through a benzylic carbocation intermediate. This pathway is favored under acidic conditions or with substrates that can form a stable carbocation. The benzylic carbocation formed from this compound is stabilized by resonance with the attached aromatic ring. Studies on related systems, such as the reaction of phenacyl benzenesulphonates with anilines, show that the transition state involves significant bond formation with the incoming nucleophile while bond breaking with the leaving group has progressed to a lesser extent. rsc.org

The choice of nucleophile and reaction conditions determines the final product. For example, reaction with halide ions yields the corresponding benzyl halide, while reaction with amines can produce substituted benzylamines. researchgate.net

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the methoxy (-OCH₃) and the benzyloxy (-OCH₂Ph) groups.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Activation Effects of Methoxy and Benzyloxy Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are governed by the substituents already present on the ring. youtube.comlibretexts.org

Both the methoxy and benzyloxy groups are classified as activating, ortho-, para-directing groups. libretexts.orglibretexts.org They activate the ring by donating electron density through resonance, which stabilizes the cationic intermediate (the arenium ion or Wheland intermediate) formed during the attack by the electrophile. libretexts.orglumenlearning.com This donation of electron density is most effective at the positions ortho and para to the substituent.

In this compound, the two activating groups work in concert to direct incoming electrophiles. msu.edu The potential sites for substitution are C-3, C-4, and C-6.

Position C-4: This position is para to the benzyloxy group and meta to the methoxy group.

Position C-6: This position is ortho to the methoxy group and meta to the benzyloxy group.

Position C-3: This position is ortho to the benzyloxy group and meta to the methoxy group.

The directing effects are summarized below:

| Position | Relation to Benzyloxy (-OCH₂Ph) | Relation to Methoxy (-OCH₃) | Combined Effect |

| C-3 | ortho (Activating) | meta (Neutral) | Strongly Activated |

| C-4 | para (Activating) | meta (Neutral) | Strongly Activated |

| C-6 | meta (Neutral) | ortho (Activating) | Strongly Activated |

While electronic effects activate positions 3, 4, and 6, steric hindrance plays a crucial role. The bulky benzyloxy group adjacent to C-3 may hinder the approach of an electrophile to this position. Similarly, the hydroxymethyl group at C-1 provides steric hindrance for attack at C-6. Therefore, substitution at position C-4, which is electronically activated and sterically more accessible, is often favored. For example, bromination of the related compound 1-benzyloxy-4-methoxybenzene (anisole) gives mainly the para-bromo isomer (relative to the methoxy group), which corresponds to substitution at the position analogous to C-4 in the target molecule. libretexts.orgresearchgate.net

Functionalization via Metal-Catalyzed Cross-Coupling on the Aryl Moiety

Modern synthetic chemistry allows for the functionalization of aromatic rings via metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, form new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. To participate in these reactions, the aromatic ring typically needs to be derivatized with a halide (Br, I) or a triflate (OTf) group, which can then undergo oxidative addition to a metal catalyst (commonly palladium or nickel).

For this compound, a cross-coupling strategy would first involve a regioselective halogenation or triflation of the aromatic ring, likely at one of the activated positions (e.g., C-4) as discussed in the previous section. The resulting aryl halide or triflate could then be coupled with a variety of partners. For instance, a Suzuki-Miyaura coupling with an aryl boronic acid in the presence of a nickel or palladium catalyst could introduce a new aryl group onto the ring. nih.gov Recent advances have even established protocols for the arylation of alcohol derivatives using nickel catalysis, highlighting the compatibility of these reactions with the functional groups present in the molecule. nih.gov

Intramolecular Reactions and Rearrangements Involving the Benzyloxy Group

The benzyloxy group is not merely a passive spectator or protecting group; it can actively participate in intramolecular reactions. One notable transformation is the dearomative cyclization via intramolecular carbolithiation. acs.org In studies on related 2-arylphenyl benzyl ethers, treatment with a strong base like tert-butyllithium (B1211817) generates an α-lithiobenzyl ether intermediate. acs.org This potent nucleophile can then attack the adjacent aromatic ring intramolecularly. acs.org

This process leads to a dearomatization of the phenyl ring through a formal 1,4-addition, creating a non-conjugated cyclohexadiene fused to a new ring system. acs.org The resulting polycyclic structure can then be trapped with an electrophile. This type of reaction transforms a simple aromatic precursor into a complex three-dimensional scaffold in a single step, demonstrating a powerful synthetic strategy that leverages the reactivity of the benzyloxy group.

Role as a Precursor in Tandem Reactions and Cascade Sequences

The multiple reactive sites on this compound make it an ideal precursor for tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity.

For example, the benzylic alcohol can be oxidized to an aldehyde. This aldehyde can then participate in an intramolecular reaction, such as a Friedel-Crafts-type cyclization onto the activated aromatic ring, to form a tricyclic system. Alternatively, a reaction could be designed to involve both the benzylic alcohol and the aromatic ring in a coordinated sequence. An initial reaction at the alcohol could unmask a reactive species that then triggers a substitution or cyclization on the aromatic ring. The intramolecular carbolithiation described previously is an example of a cascade that begins with deprotonation at the benzylic position of the ether linkage, followed by cyclization and electrophilic trapping. acs.org The strategic placement of the alcohol, ether, and activated ring system provides a platform for designing elegant and efficient synthetic routes to complex target molecules.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For (2-Benzyloxy-5-methoxy-phenyl)-methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

Given the absence of readily available experimental spectra for this compound, the expected chemical shifts can be predicted by analyzing structurally similar compounds. For instance, the ¹H NMR spectrum of 4-Methoxybenzyl alcohol shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. rsc.org

Expected ¹H NMR Spectral Characteristics for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (phenyl ring of benzyl (B1604629) group) | 7.2 - 7.5 | Multiplet |

| Aromatic (substituted phenyl ring) | 6.8 - 7.1 | Multiplets |

| Benzylic CH₂ (O-CH₂-Ph) | ~5.1 | Singlet |

| Benzylic CH₂ (Ar-CH₂-OH) | ~4.6 | Singlet |

| Methoxy (O-CH₃) | ~3.8 | Singlet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

Expected ¹³C NMR Spectral Characteristics for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-O (benzyloxy) | 150 - 155 |

| Aromatic C-O (methoxy) | 150 - 155 |

| Aromatic C (unsubstituted) | 127 - 130 |

| Aromatic C-CH₂OH | 130 - 135 |

| Benzylic CH₂ (O-CH₂-Ph) | ~70 |

| Benzylic CH₂ (Ar-CH₂-OH) | ~65 |

| Methoxy (O-CH₃) | ~55 |

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for assigning the protons on the substituted aromatic ring by showing the correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the two distinct benzylic -CH₂- groups and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the methoxy protons to the aromatic carbon at the 5-position and from the benzylic protons of the benzyloxy group to the aromatic carbon at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be useful in determining the preferred conformation of the molecule, for instance, by observing correlations between the benzylic protons of the benzyloxy group and the aromatic protons on the substituted ring.

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C or ²H), is a powerful tool for elucidating reaction mechanisms and tracking the fate of specific atoms in a molecule. While no specific isotopic labeling studies on this compound have been reported, this technique could be employed to study its formation or reactivity. For example, using ¹³C-labeled precursors would allow for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₆O₃), the expected exact mass would be calculated and compared to the experimental value for confirmation.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of benzyl ethers often proceeds through characteristic pathways. acs.org The molecular ion peak (M⁺) may be observed, although it can be weak for some ethers. whitman.edu Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms.

Cleavage of the benzyl group: Loss of a benzyl radical (C₇H₇, m/z 91) or a tropylium (B1234903) ion.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for benzyl ethers. acs.org

Cleavage of the methoxy group: Loss of a methyl radical (CH₃) or a methoxy radical (OCH₃).

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. youtube.comyoutube.com

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-O (ether) | Symmetric Stretching | 1020-1075 |

| C-O (alcohol) | Stretching | 1000-1260 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. youtube.com The C-O stretching bands for the aryl alkyl ether part of the molecule are expected to be strong. youtube.com

Electronic Absorption and Fluorescence Spectroscopy for Electronic Properties (if applicable)

Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb in the ultraviolet region due to π-π* transitions of the benzene (B151609) rings. The substitution pattern on the aromatic rings will influence the wavelength and intensity of these absorptions. While no specific studies on the electronic spectroscopy of this compound are available, it is a valuable technique for characterizing its electronic properties, particularly if it were to be investigated for applications in materials science or as a fluorescent probe.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties. For a molecule like (2-Benzyloxy-5-methoxy-phenyl)-methanol, these studies would provide a quantum mechanical picture of its electron distribution and orbital interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry and ground state energy. rsc.orgacs.org

Studies on analogous compounds, such as other substituted benzyl (B1604629) alcohols and methoxy-phenyl derivatives, have successfully used DFT to calculate key geometrical parameters (bond lengths, bond angles, and dihedral angles). acs.org For example, in a study on a chalcone (B49325) derivative containing a benzyloxy phenyl group, DFT was used to analyze the optimized geometry and other molecular properties. researchgate.net Similar calculations on this compound would precisely map its three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other chemical species.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the electron-rich methoxy (B1213986) and benzyloxy groups would be expected to significantly influence the energy and localization of the HOMO, while the electronegative oxygen atoms would impact the LUMO. DFT studies on similarly substituted aromatic compounds have established a strong correlation between substituent effects and the energies of these frontier orbitals. nih.gov

A hypothetical FMO analysis for this compound would likely show the HOMO density concentrated on the substituted phenyl ring and the oxygen atoms, while the LUMO would be distributed across the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on Analogous Compounds (Note: These are estimated values for illustrative purposes and are not from direct calculations on the target compound.)

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -5.5 to -6.0 | Indicates moderate electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.0 | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 | Suggests good kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl, methoxy, and benzyloxy groups, indicating their suitability for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydroxyl proton and the hydrogens of the methylene (B1212753) and methyl groups. Such maps have been used effectively in studies of other benzyloxy derivatives to understand intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyloxy and hydroxymethyl groups means that this compound can exist in multiple conformations.

Identification of Stable Conformers and Interconversion Barriers

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The rotational freedom around the C(aromatic)-C(methanol) bond and the C(aromatic)-O(benzyloxy) and O-CH₂(benzyl) bonds leads to a complex potential energy surface.

Computational studies on similar molecules, like (3-Methoxy-5-methylphenyl)methanol, suggest the presence of several stable conformers with small energy differences, often stabilized by intramolecular hydrogen bonds. For this compound, the most stable conformers would likely be those that minimize steric hindrance between the bulky benzyloxy group and the adjacent hydroxymethyl group, while potentially allowing for intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy or benzyloxy group. Studies on dimethoxybenzene have shown that the orientation of methoxy groups is highly dependent on steric factors. rsc.org A full potential energy surface scan, performed computationally, would be necessary to map these stable conformers and the transition states connecting them.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. While no specific reaction mechanisms involving this compound have been computationally studied, research on the oxidation of other substituted benzyl alcohols provides a clear template for how such an investigation would proceed. researchgate.netnih.gov

For instance, a DFT study on the oxidation of benzyl alcohols can map out the energy profile of the reaction, comparing different possible pathways, such as hydride abstraction or the formation of an intermediate ester. researchgate.netasianpubs.org Such a study for this compound would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material and the expected product (e.g., the corresponding aldehyde).

Transition State Searching: Locating the highest energy point along the reaction coordinate (the transition state) for each proposed mechanistic step.

Frequency Analysis: Confirming the nature of the stationary points (as minima or transition states) and calculating the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct connection.

These calculations would provide invaluable, atomistic-level detail into the reactivity of the molecule, which is currently unavailable in the existing literature.

Energetic Profiles of Key Transformations

Key chemical transformations involving this compound, such as oxidation of the primary alcohol to the corresponding aldehyde or ether cleavage, can be meticulously mapped out using computational methods. Density Functional Theory (DFT) is a common approach to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govyoutube.com

Computational studies on the oxidation of benzyl alcohols have shown that the reaction mechanism can be complex, sometimes involving proton-coupled electron transfer (PCET) pathways. nih.gov The substituents on the aromatic ring, in this case, the benzyloxy and methoxy groups, would be expected to influence the stability of intermediates and transition states through their electronic and steric effects, thereby modulating the activation energies. nih.gov

Table 1: Hypothetical Calculated Energetic Data for the Oxidation of this compound This table presents illustrative data that would be obtained from DFT calculations on a proposed reaction pathway. The values are hypothetical and serve to demonstrate the type of information generated.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant + Catalyst | 0.0 | Initial state |

| 2 | Reactant-Catalyst Complex | -5.2 | Adsorption of the alcohol onto the catalyst surface |

| 3 | Transition State 1 (TS1) | +15.8 | O-H bond cleavage |

| 4 | Intermediate 1 | +2.5 | Alkoxide intermediate bound to the catalyst |

| 5 | Transition State 2 (TS2) | +22.5 | Rate-limiting C-H bond cleavage (hydride transfer) |

| 6 | Product-Catalyst Complex | -10.1 | Adsorbed aldehyde product |

| 7 | Product + Catalyst | -18.0 | Desorbed product and regenerated catalyst |

Catalyst-Substrate Interaction Modeling

The efficiency and selectivity of a catalytic reaction are governed by the precise interactions between the catalyst and the substrate. Computational modeling can elucidate these interactions for this compound with various catalysts, such as transition metals or enzymes. researchgate.netacs.org DFT calculations are used to determine the most stable adsorption geometry of the substrate on a catalyst surface (e.g., Palladium or Gold nanoparticles) and to quantify the binding energy. researchgate.netacs.org

For this compound, modeling would likely show that the molecule interacts with a metal catalyst primarily through its hydroxyl group. acs.org The aromatic rings, with their π-electron systems, can also contribute to the binding through dispersion forces and electronic interactions with the catalyst surface. acs.org The bulky benzyloxy group at the ortho position could introduce significant steric hindrance, potentially influencing the orientation of the molecule on the catalyst surface and affecting which chemical bonds are most accessible for reaction. acs.org This steric influence can be a critical factor in controlling the selectivity of the catalytic transformation. nih.gov In enzyme catalysis, modeling techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) would be used to simulate how the substrate fits into the active site and to identify key interactions (e.g., hydrogen bonds) that facilitate the reaction.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a valuable tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net For this compound, methods like DFT, often paired with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts as well as infrared (IR) vibrational frequencies. researchgate.netnih.govresearchgate.net

The process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory and then performing a single-point calculation to compute the NMR shielding tensors or the vibrational frequencies. nih.govnih.gov The calculated NMR shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling method to improve accuracy. researchgate.netacs.org Similarly, calculated IR frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors in the calculation. nih.gov This predicted data is instrumental in assigning peaks in experimental spectra, especially for complex molecules where spectral overlap and ambiguous signals are common.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the typical output of a DFT calculation for spectroscopic parameters and its comparison with experimental values. Predicted values are hypothetical.

| Parameter | Atom/Group | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | |||

| Chemical Shift (ppm) | C-OH (Methylene) | 60.5 | 59.8 |

| Chemical Shift (ppm) | C-OMe | 56.2 | 55.7 |

| Chemical Shift (ppm) | Aromatic C-O | 150.1 / 152.3 | 149.5 / 151.8 |

| ¹H NMR | |||

| Chemical Shift (ppm) | CH₂-OH | 4.65 | 4.61 |

| Chemical Shift (ppm) | O-CH₃ | 3.82 | 3.79 |

| IR Spectroscopy | |||

| Frequency (cm⁻¹) | O-H Stretch | 3450 | 3435 |

| Frequency (cm⁻¹) | C-H Stretch (Aromatic) | 3045 | 3030 |

| Frequency (cm⁻¹) | C-O Stretch (Ether) | 1240 | 1232 |

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Trends of Substituted Benzyl Alcohols

Quantitative Structure-Reactivity Relationships (QSRR) are models that seek to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. trinity.edu For the reactions of substituted benzyl alcohols, such as oxidation, QSRR models are often based on Hammett plots. acs.orgresearchgate.net The Hammett equation (log(k/k₀) = ρσ) relates the reaction rate constant (k) of a substituted derivative to that of the unsubstituted parent compound (k₀) through substituent constants (σ) and a reaction constant (ρ).

The substituent constant, σ, quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on the aromatic ring. The reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state relative to the ground state. acs.org

Table 3: Hammett Substituent Constants (σ) for Selected Groups This table provides established Hammett constants for substituents relevant to the study of substituted benzyl alcohols.

| Substituent | Position | σ_meta | σ_para |

|---|---|---|---|

| -OCH₃ (Methoxy) | meta / para | +0.12 | -0.27 |

| -OCH₂Ph (Benzyloxy) | meta / para | +0.13 | -0.22 |

| -Cl (Chloro) | meta / para | +0.37 | +0.23 |

| -NO₂ (Nitro) | meta / para | +0.71 | +0.78 |

| -CH₃ (Methyl) | meta / para | -0.07 | -0.17 |

| -H (Hydrogen) | meta / para | 0.00 | 0.00 |

Potential Applications in Non Clinical Scientific Domains

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

With its combination of reactive and protecting groups, (2-Benzyloxy-5-methoxy-phenyl)-methanol serves as a valuable building block in the synthesis of more complex molecules. The hydroxyl group can be easily converted into other functionalities, while the benzyl (B1604629) group acts as a robust protecting group for the phenolic oxygen, which can be removed under specific conditions.

While direct polymerization of this compound is not a common application, its derivatives have been shown to be valuable monomers for the synthesis of functional polymers. For instance, related benzyloxy-substituted phenyl compounds can be converted into polymerizable vinyl derivatives. A study on the synthesis and copolymerization of 2-methoxyethyl phenylcyanoacrylates with various benzyloxy substitutions demonstrated their ability to copolymerize with styrene.

These findings suggest that this compound could be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or vinyl moiety, turning it into a monomer. The resulting polymers would incorporate the benzyloxy and methoxy (B1213986) functionalities, which could impart desirable properties such as thermal stability, altered solubility, and specific optical characteristics.

Table 1: Potential Polymerizable Derivatives of this compound and Their Prospective Applications

| Polymerizable Derivative | Potential Polymerization Method | Potential Polymer Properties |

| (2-Benzyloxy-5-methoxy-phenyl)methyl acrylate | Free-radical polymerization | Enhanced thermal stability, specific refractive index |

| 1-(Benzyloxy)-4-methoxy-2-vinylbenzene | Cationic or radical polymerization | Functionalized polystyrene with pendant benzyloxy and methoxy groups |

The synthesis of effective ligands for metal-catalyzed reactions and the development of purely organic catalysts are crucial areas of chemical research. The rigid aromatic scaffold and the well-defined positioning of oxygen-containing functional groups in this compound make it an interesting precursor for such catalysts. The hydroxyl group can be used as a handle to attach the molecule to a larger framework or to introduce phosphorus or nitrogen-based coordinating groups.

Although direct evidence for the use of this compound in this context is not extensively documented, the synthesis of ligands from substituted phenols is a well-established strategy. The benzyloxy and methoxy groups can influence the electronic properties of a potential catalytic center, thereby tuning its reactivity and selectivity. For example, the synthesis of bidentate ligands from substituted phenols for copper-catalyzed reactions is a common approach.

Contributions to Biomass Valorization Strategies

Lignocellulosic biomass is a vast renewable resource, and its effective utilization is key to a sustainable chemical industry. Lignin (B12514952), a major component of this biomass, is a complex polymer of substituted aromatic units. The breakdown of lignin can yield valuable aromatic platform chemicals.

Due to the complexity of the natural lignin polymer, researchers often use simpler, well-defined model compounds to study its chemical transformations. These model compounds contain the key structural motifs found in lignin. This compound possesses features that make it a relevant, albeit simplified, model for certain lignin subunits. Lignin is primarily composed of phenylpropanoid units, which are often substituted with methoxy groups. The benzyloxy group in the target molecule can be seen as a model for the ether linkages that are abundant in the lignin structure.

By studying the catalytic cleavage of the ether bond or the oxidation of the alcohol group in this compound, researchers can gain insights into the mechanisms of lignin depolymerization. This knowledge is crucial for developing efficient processes to convert raw lignin into valuable aromatic chemicals.

Table 2: Structural Similarities of this compound to Lignin Subunits

| Structural Feature of this compound | Corresponding Feature in Lignin | Relevance to Lignin Valorization Studies |

| Methoxy-substituted phenyl ring | Guaiacyl (G) and Syringyl (S) units | Mimics the basic aromatic building blocks of lignin. |

| Benzyl ether linkage | Aryl-ether linkages (e.g., β-O-4) | Serves as a model for studying the cleavage of key bonds in lignin depolymerization. |

| Primary alcohol | Hydroxyl groups on the propyl side chain | Provides a site for studying oxidation and other functional group transformations. |

The valorization of biomass aims to convert its components into valuable chemicals. Methoxyphenols, in particular, have been identified as high-value building blocks that can be derived from the "biocrude" obtained from biomass pyrolysis energy.govenergy.gov. These compounds are sought after for applications in flavors, fragrances, pharmaceuticals, and specialty polymers energy.gov.

This compound, or its de-benzylated analogue, represents a type of methoxyphenol that could potentially be obtained from lignin breakdown. As a chemical feedstock, it could be further upgraded to other high-value molecules. The presence of multiple functional groups allows for selective chemical transformations to produce a variety of specialty chemicals, contributing to a bio-based economy.

Development of Chemical Probes for Fundamental Mechanistic Investigations

Chemical probes are molecules designed to study biological processes or, in the context of chemistry, to elucidate reaction mechanisms. Substituted benzyl alcohols are often used in kinetic and mechanistic studies of oxidation reactions researchgate.netsemanticscholar.org. By varying the electronic nature of the substituents on the aromatic ring, researchers can probe the transition state of the reaction.

For example, the oxidation of a series of substituted benzyl alcohols can be used to construct a Hammett plot, which provides information about the electronic demands of the rate-determining step researchgate.net. This compound, with its electron-donating benzyloxy and methoxy groups, could serve as one data point in such a study. Comparing its reaction rate to that of benzyl alcohols with electron-withdrawing groups would help to elucidate the mechanism of a given oxidation catalyst researchgate.net. While specific studies employing this exact molecule as a probe are not prominent, its structural features are well-suited for such applications in fundamental catalytic research.

Applications in Industrial Chemical Processes

The primary industrial relevance of this compound lies in its function as a sophisticated building block for the synthesis of more complex molecules. Its structural components offer chemists a strategic advantage in designing synthetic pathways for high-value compounds.

One of the key applications of this compound is as a precursor in the synthesis of pharmaceutical intermediates. The benzyloxy and methoxy groups can influence the electronic and steric properties of a molecule, which is a critical aspect in the design of active pharmaceutical ingredients (APIs). For instance, a closely related compound, N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide, serves as a key intermediate in the synthesis of formoterol, a long-acting beta-agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD) . This highlights the potential for this compound and its derivatives to be integral components in the production of vital medicines.

The presence of the benzyloxy group also makes this compound relevant in the context of protecting group chemistry, a fundamental strategy in organic synthesis. wikipedia.org Benzyl ethers are widely used to temporarily mask the reactivity of hydroxyl groups during a synthetic sequence, allowing for chemical modifications at other parts of the molecule. wikipedia.org The benzyl group can be selectively removed under specific conditions, revealing the original alcohol functionality. This controlled manipulation is crucial in the industrial-scale synthesis of complex molecules where precision and yield are paramount.

While direct application as a fragrance component is not prominently documented, the broader class of benzyloxy and methoxy-substituted aromatic compounds has a historical and ongoing presence in the fragrance industry. These structural motifs can contribute to a range of olfactory notes. Therefore, this compound could potentially serve as a precursor for the synthesis of novel fragrance ingredients, where its core structure is further elaborated to produce a desired scent profile.

The reactivity of the primary alcohol group allows for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. These transformations can lead to a diverse array of downstream products, further expanding its utility as a versatile intermediate in the specialty chemicals sector.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Chemical Formula | C15H16O3 |

| CAS Number | 214072-73-8 aobchem.com, 19029-58-4 parchem.com |

| Molecular Weight | 244.29 g/mol |

| Appearance | Not specified (likely a solid or oil) |

Table 1. Physicochemical Properties of this compound

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Methodologies for (2-Benzyloxy-5-methoxy-phenyl)-methanol

The development of novel and efficient synthetic routes is paramount for expanding the accessibility and application of this compound. Current synthetic approaches often rely on classical methods that may involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents. Future research will likely focus on catalytic and more atom-economical pathways.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing group-assisted C-H activation could enable the introduction of the hydroxymethyl group onto a pre-existing 2-benzyloxy-5-methoxyanisole core, potentially shortening the synthetic sequence.

Advanced Reduction Techniques: Research into the selective reduction of a corresponding aldehyde or carboxylic acid derivative using novel, highly selective, and environmentally benign reducing agents could improve yield and simplify purification.

One-Pot Procedures: Designing tandem reactions where multiple bond-forming events occur in a single reaction vessel would significantly increase efficiency, reduce solvent waste, and save time. For instance, a process combining benzylation and formylation followed by an in-situ reduction could be investigated.

| Synthetic Strategy | Traditional Approach | Potential Future Methodology | Anticipated Advantages |

| Key Transformation | Multi-step synthesis involving protection, functionalization, and deprotection. | Catalytic C-H activation or one-pot tandem reactions. | Reduced step count, less waste, higher atom economy. |

| Reagents | Stoichiometric amounts of strong bases or reducing agents. | Catalytic systems (e.g., transition metals), enzymatic reduction. | Lower catalyst loading, milder conditions, improved safety. |

| Solvents | Use of traditional volatile organic compounds (VOCs). | Exploration of green solvents like glycerol (B35011) or supercritical CO2. researchgate.net | Reduced environmental impact, potential for easier product isolation. |

Discovery of Undiscovered Reactivity Patterns and Unprecedented Transformations

The functional groups present in this compound—a primary alcohol, a benzyl (B1604629) ether, and a methoxy-substituted aromatic ring—offer a rich playground for discovering new reactivity. While the individual reactions of these groups are well-known, their interplay within this specific molecular architecture could lead to unprecedented transformations.

Future research could investigate:

Selective Deprotection/Activation: Developing methodologies for the selective cleavage of either the benzyl ether or the methyl ether would provide access to different synthetic intermediates. Orthogonal protecting group strategies could be a focus.

Intramolecular Rearrangements: Under specific catalytic or thermal conditions, the molecule could be induced to undergo novel rearrangements, potentially forming heterocyclic structures or other complex scaffolds.

Palladium-Catalyzed Cross-Coupling: While the molecule itself is a product, its derivatives could be powerful coupling partners. For example, conversion of the alcohol to a halide or triflate would enable participation in reactions like the Heck, Suzuki, or Buchwald-Hartwig couplings to build more complex molecules. The Heck reaction has been effectively performed under continuous flow conditions with a palladium metal, phosphine-free catalyst, highlighting a potential avenue for advanced transformations. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential future demand for this compound or its derivatives, scalable and efficient production methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. researchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This enhanced control often leads to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and cleaner reaction profiles. researchgate.netuc.pt The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, continuous process. mpg.de

Automated Synthesis: The integration of robotics and software with flow reactors enables the development of fully automated synthesis platforms. mpg.de These systems can perform reactions, monitor progress in real-time, and even use algorithmic optimization to identify the best reaction conditions. This approach accelerates research and development and facilitates the rapid production of a library of derivatives for screening purposes. mit.edu

| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |

| Scalability | Often challenging, requires larger reactors. | Easily scalable by running the system for longer. uc.pt |

| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reaction volumes. researchgate.net |

| Control | Difficult to maintain precise temperature control. | Precise control over temperature, pressure, and time. researchgate.net |

| Efficiency | Can have longer reaction times and tedious workups. | Often faster reactions and potential for in-line purification. mpg.de |

| Reproducibility | Can vary between batches. | Highly reproducible due to precise computer control. researchgate.net |

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before committing to laboratory synthesis. For this compound, computational methods can be used to design derivatives with specific, tailored characteristics for applications in materials science, medicinal chemistry, or catalysis.

Future research directions include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict electronic properties, reactivity, and spectral characteristics of new derivatives. This can guide the synthesis of molecules with desired electronic or optical properties.

Molecular Docking and Dynamics: If the molecule is explored as a scaffold for biologically active compounds, molecular docking simulations can predict how its derivatives might bind to a specific protein target. Molecular dynamics can simulate the behavior of these derivatives in a biological environment.

QSAR (Quantitative Structure-Activity Relationship): By synthesizing a small library of derivatives and measuring a specific property (e.g., catalytic activity, solubility), researchers can build QSAR models that correlate chemical structure with function, enabling the prediction of properties for yet-unsynthesized compounds.

Expanding the Use of this compound in Green Chemical Processes and Sustainable Technologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net this compound and its synthesis can be integrated into this philosophy in several ways.

Use of Greener Solvents: Future syntheses should prioritize the use of environmentally benign solvents. Research has highlighted glycerol and supercritical carbon dioxide (ScCO₂) as effective green solvents for various organic reactions, including reductions and palladium-mediated C-C bond formation. researchgate.net

Catalyst Development: The development of reusable, non-toxic catalysts for the synthesis and transformations of the title compound is a key green chemistry goal. Avoiding stoichiometric reagents minimizes waste.

Renewable Feedstocks: A long-term ambition could be to devise a synthetic route that starts from renewable feedstocks. While challenging, this aligns with the ultimate goal of sustainability.

Application in Sustainable Technologies: Derivatives of this compound could be designed for use in sustainable technologies, such as biodegradable polymers, organic electronics, or as components in greener formulations of industrial products. The conversion of CO₂ to methanol (B129727) is an area of active research that aligns with green chemistry principles. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-Benzyloxy-5-methoxy-phenyl)-methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via benzyl protection of a phenolic hydroxyl group, followed by methoxy substitution and reduction. A common approach involves:

Benzylation : Protecting the phenolic -OH using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Methoxy Introduction : Electrophilic substitution or nucleophilic displacement, depending on the precursor.

Reduction : Reduction of a carbonyl intermediate (e.g., aldehyde or ketone) to the alcohol using NaBH₄ or LiAlH₄ .

Optimization Tips :

-

Monitor reaction progress via TLC or HPLC.

-

Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

-

Yield improvements (70–85%) are achievable by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 eq. of benzyl chloride).

Table 1 : Synthesis Optimization Parameters

Step Reagents/Conditions Yield (%) Purity (%) Reference Benzylation BnCl, K₂CO₃, DMF, 25°C 78 95 Reduction NaBH₄, MeOH, 0°C 85 98

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of benzyloxy (-OCH₂Ph, δ 4.8–5.2 ppm), methoxy (-OCH₃, δ 3.7–3.9 ppm), and methanol (-CH₂OH, δ 4.5–4.7 ppm) groups .

- IR Spectroscopy : Identify -OH (3200–3600 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and ether C-O (1100–1250 cm⁻¹) stretches .

- HPLC/MS : Assess purity (>98%) and molecular ion peak (m/z 244.29 [M+H]⁺) .

- X-ray Crystallography (if crystalline): Resolve bond angles and packing interactions (e.g., hydrogen bonding) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

-

Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyloxy group.

-

Moisture : The alcohol group is hygroscopic; use anhydrous solvents in reactions and store with desiccants.

-

Oxidation : Avoid prolonged exposure to air; stabilize with antioxidants (e.g., BHT) in solution .

Table 2 : Stability Under Storage Conditions

Condition Degradation After 6 Months Recommended Storage 25°C, light 15% loss (HPLC) Amber vial, -20°C, inert gas -20°C, dark <5% loss Sealed with desiccant

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in anticancer or antioxidant studies?

- Methodological Answer :

- SAR Studies :

Replace benzyloxy with bulkier groups (e.g., naphthyl) to enhance lipophilicity and membrane permeability .

Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate redox potential for antioxidant activity .

-

Biological Assays :

-

Anticancer : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .

-

Antioxidant : Measure DPPH radical scavenging activity (IC₅₀ values) .

Table 3 : Bioactivity Data for Analogues

Modification IC₅₀ (DPPH, μM) Cytotoxicity (HeLa, μM) Parent Compound 120 >100 5-Nitro Derivative 45 25

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT calculations using Gaussian) .

- Crystallographic Analysis : Compare experimental bond lengths/angles (e.g., C-O bond: 1.42 Å) with X-ray data .

- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) to minimize variability .

Q. What computational tools are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.